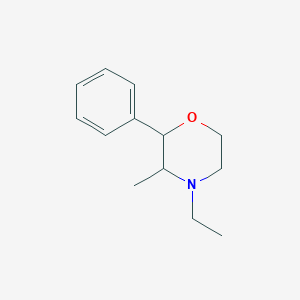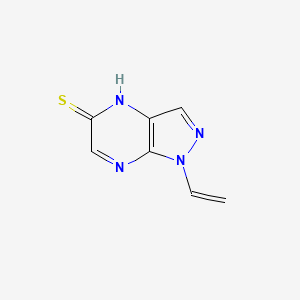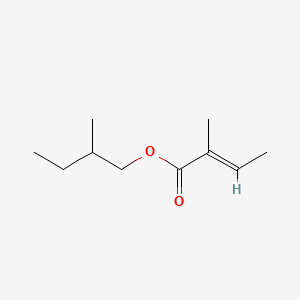
Einecs 298-293-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 298-293-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Analyse Chemischer Reaktionen
Einecs 298-293-5 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die in diesen Reaktionen verwendeten spezifischen Reagenzien und Bedingungen hängen von den gewünschten Produkten und der Natur der Verbindung ab. Häufige Reagenzien können Oxidationsmittel, Reduktionsmittel und Nukleophile sein. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, können je nach Reaktionsbedingungen und den verwendeten spezifischen Reagenzien stark variieren .
Wissenschaftliche Forschungsanwendungen
Einecs 298-293-5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird in der Chemie verwendet, um Reaktionsmechanismen zu studieren und neue Synthesemethoden zu entwickeln. In der Biologie kann es als Reagenz oder Sonde zur Untersuchung biologischer Prozesse verwendet werden. In der Medizin könnte es an der Entwicklung neuer Medikamente oder Therapeutika beteiligt sein. Industriell kann es bei der Herstellung verschiedener chemischer Produkte verwendet werden .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Der genaue Mechanismus hängt von der Art der Verbindung und ihren Anwendungen ab. Zum Beispiel kann es in einem biologischen Kontext mit Enzymen oder Rezeptoren interagieren, um seine Wirkung auszuüben. Die beteiligten molekularen Pfade können Signaltransduktionswege, Stoffwechselwege oder andere zelluläre Prozesse umfassen .
Wirkmechanismus
The mechanism of action of Einecs 298-293-5 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the nature of the compound and its applications. For example, in a biological context, it may interact with enzymes or receptors to exert its effects. The molecular pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Einecs 298-293-5 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Ähnliche Verbindungen können solche mit vergleichbaren chemischen Strukturen oder Eigenschaften umfassen. Der Vergleich kann sich auf Aspekte wie Reaktivität, Stabilität und Anwendungen konzentrieren. Einige ähnliche Verbindungen können andere Einträge im EINECS-Inventar mit verwandten chemischen Strukturen umfassen .
Eigenschaften
CAS-Nummer |
93803-23-7 |
|---|---|
Molekularformel |
C21H28N2O11 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-oxopentanedioic acid |
InChI |
InChI=1S/2C8H11NO3.C5H6O5/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2*2,10-12H,3-4H2,1H3;1-2H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
HLHOWSKWLNNCMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)CO.CC1=NC=C(C(=C1O)CO)CO.C(CC(=O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)

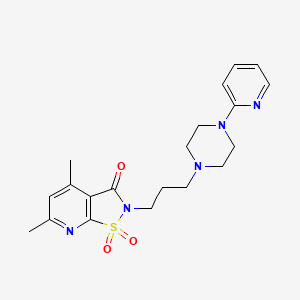
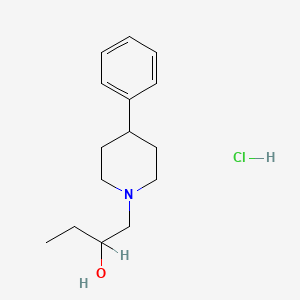

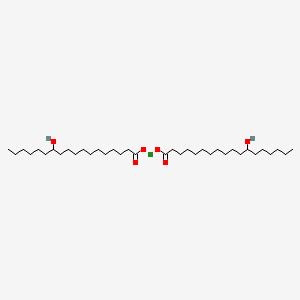
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)

